molecular formula C14H18O2 B123456 Pentyl cinnamate CAS No. 3487-99-8

Pentyl cinnamate

Cat. No.: B123456
CAS No.: 3487-99-8
M. Wt: 218.29 g/mol
InChI Key: QDRJCWZGTMRXCL-UHFFFAOYSA-N
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Description

Pentyl cinnamate is an ester derived from cinnamic acid and pentanol. It is known for its pleasant fruity aroma, making it a valuable compound in the fragrance and flavor industries. The compound is also recognized for its potential biological activities, including antimicrobial and larvicidal properties .

Mechanism of Action

Target of Action

Pentyl cinnamate, also known as Amyl cinnamate, has been found to interact with several targets in the cell. Molecular docking simulations suggest that the most likely targets of this compound in C. albicans are caHOS2 and caRPD3 . These targets play crucial roles in the survival and growth of the organism, making them ideal targets for antimicrobial agents.

Mode of Action

this compound interacts with its targets in a specific manner. It directly interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death.

Biochemical Pathways

this compound affects the cinnamate/monolignol pathway . This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes and so on . Therefore, the pathway plays a central role in plant secondary metabolism .

Result of Action

The interaction of this compound with its targets leads to several molecular and cellular effects. It has been reported to have antimicrobial and antifungal activities . It disrupts the energy transducing membrane, stimulates non-specific membrane permeability, and allows proton influx across the plasma membrane . This leads to the death of the microorganisms.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature, light, and pH need to be kept constant to ensure the quality of this compound . The pH is reported to affect the solubility of this compound and also the derived flavonoids . Because of being dissociated, this compound is more soluble in an alkaline environment (higher than its pKa) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentyl cinnamate can be synthesized through the esterification of cinnamic acid with pentanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For instance, heteropoly acids and solid superacids have been employed as catalysts to enhance the esterification process .

Chemical Reactions Analysis

Types of Reactions: Pentyl cinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Pentyl cinnamate’s unique properties and versatile applications make it a compound of significant interest in both scientific research and industrial applications.

Properties

IUPAC Name

pentyl 3-phenylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-2-3-7-12-16-14(15)11-10-13-8-5-4-6-9-13/h4-6,8-11H,2-3,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRJCWZGTMRXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3487-99-8
Record name Amyl cinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3487-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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